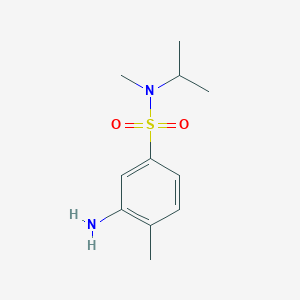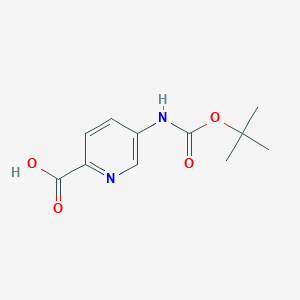
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Overview
Description
“3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide” is a compound used for proteomics research . It has a molecular formula of C11H18N2O2S and a molecular weight of 242.34 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H18N2O2S. It contains an aromatic benzene ring with a sulfonamide group attached, along with dimethyl and isopropyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.34 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Antibacterial Applications
This compound exhibits a range of pharmacological activities , including antibacterial properties . It is part of the sulfonamide class of antimicrobials, which are used to treat bacterial infections in humans and animals . The antibacterial activity stems from its ability to inhibit enzymes like dihydropteroate synthetase, crucial for bacterial folate synthesis.
Diuretic Therapy
Sulfonamides, due to their inhibition of the carbonic anhydrase enzyme, can act as diuretics. They are used to promote diuresis, the increased production of urine, which is beneficial in conditions like edema where fluid retention is a problem .
Hypoglycemic Agent
The compound has been noted for its role in treating hypoglycemia. By influencing the metabolic pathways, it helps in managing blood sugar levels, making it a potential therapeutic agent for diabetes management .
Thyroid Disorder Treatment
Research suggests that sulfonamides can play a role in treating thyroiditis, an inflammation of the thyroid gland. The anti-inflammatory properties of the compound contribute to its therapeutic potential in such endocrine disorders .
Anti-Inflammatory Uses
The anti-inflammatory properties of sulfonamides also make them suitable for treating various inflammatory conditions. This is due to their ability to interfere with the synthesis of certain prostaglandins and leukotrienes involved in the inflammatory process .
Glaucoma Management
In the field of ophthalmology, sulfonamides like this compound are used to manage glaucoma. They reduce intraocular pressure by decreasing the production of aqueous humor in the eye, thus preventing optic nerve damage .
Environmental Toxicity Studies
Sulfonamides are not readily biodegradable and can cause environmental toxicity. Studies involving compounds like 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide are crucial for understanding their impact on ecosystems and developing strategies to mitigate their effects .
Veterinary Medicine
In veterinary medicine, sulfonamides are commonly used to treat livestock diseases. They are effective against gastrointestinal and respiratory tract infections in animals, demonstrating the broad spectrum of this compound’s applicability .
properties
IUPAC Name |
3-amino-N,4-dimethyl-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8(2)13(4)16(14,15)10-6-5-9(3)11(12)7-10/h5-8H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFWNZNFPKEBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)
![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)
![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)
![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)





![1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1517236.png)


